molecular formula C10H9NO2S B13214870 (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid

Cat. No.: B13214870
M. Wt: 207.25 g/mol
InChI Key: HOZQYTNELGLJMC-MRVPVSSYSA-N
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Description

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and 1,3-thiazolidinedione in the presence of a base such as triethylamine . The reaction is carried out in ethanol at room temperature, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve green chemistry approaches to enhance yield and purity while minimizing environmental impact. Techniques such as nano-catalysis and the use of ionic liquids have been employed to improve the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .

Scientific Research Applications

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing biological pathways. The compound’s pharmacological effects are mediated through its interaction with enzymes and receptors, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler analog with a similar ring structure.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Benzothiazole: Contains a fused benzene ring, offering different biological properties.

Uniqueness

(4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic utility compared to other thiazole derivatives .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(4S)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1

InChI Key

HOZQYTNELGLJMC-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](N=C(S1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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